molecular formula C7H7NO4 B14166514 4-Hydroxy-6-methoxynicotinic acid

4-Hydroxy-6-methoxynicotinic acid

Cat. No.: B14166514
M. Wt: 169.13 g/mol
InChI Key: NWARLFONARUNLX-UHFFFAOYSA-N
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Description

Contextual Framework of Nicotinic Acid Derivatives in Synthetic and Biological Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule essential for many biological processes. ontosight.ai Beyond its vital role as a vitamin, the nicotinic acid scaffold is a cornerstone in synthetic and medicinal chemistry. ontosight.ai Its derivatives, compounds that share the core pyridine-3-carboxylic acid structure, have attracted significant interest for decades due to their diverse pharmaceutical applications. cymitquimica.com

The pyridine (B92270) ring, a heterocyclic aromatic compound, has its aromaticity slightly reduced by the presence of a nitrogen atom, which in turn increases its reactivity and makes it a versatile building block in organic synthesis. acs.org Scientists have extensively explored modifications to the nicotinic acid structure, such as substituting various functional groups onto the pyridyl ring or altering the carboxylic acid group, to develop new therapeutic agents. cymitquimica.com This has led to the discovery of nicotinic acid derivatives with a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. ontosight.ai The adaptability of the nicotinic acid framework allows chemists to fine-tune molecular properties, influencing factors like bioavailability and target specificity in the pursuit of new drug candidates.

Significance in Advanced Chemical and Biochemical Investigations

While many nicotinic acid derivatives have been developed, 4-Hydroxy-6-methoxynicotinic acid, and its tautomer 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, are notable for their specific applications as chemical intermediates and subjects of fundamental research.

A significant application of this compound is its use as a precursor in the synthesis of more complex, biologically active molecules. For instance, 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid serves as a key starting material in the synthesis of novel indolizine-2-carboxamides. google.com These resulting compounds are under investigation as potential antiviral agents for their ability to inhibit proteins encoded by the Hepatitis B virus (HBV) and interfere with its replication cycle. google.com In a documented synthetic pathway, the compound is first treated with phosphoryl trichloride (B1173362) as part of a multi-step process to construct the final, complex antiviral molecule. google.com

Beyond its role as a synthetic building block, the compound is also valuable in fundamental chemical research. It has been included in studies investigating the nuanced relationships between molecular structure, aromaticity, and tautomerism (the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers). acs.org In a study of various hydroxypyridine-carboxylic acid derivatives, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid was analyzed to understand how different substituents on the pyridine ring influence the keto-enol equilibrium and the resulting crystal packing arrangements. acs.org Such research provides deep insights into the intrinsic properties of heterocyclic systems, which is crucial for rational drug design and materials science. acs.org These applications underscore the compound's role as a valuable tool in both applied and fundamental chemical investigations.

Chemical Properties of this compound

PropertyValue
IUPAC Name 6-methoxy-4-oxo-1H-pyridine-3-carboxylic acid
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
CAS Number 1171919-98-4
Canonical SMILES COC1=CC(=C(C=N1)O)C(=O)O
InChI Key ZITCWCFJHLJFOA-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-2-5(9)4(3-8-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARLFONARUNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Hydroxy 6 Methoxynicotinic Acid and Cognate Compounds

De Novo Synthetic Routes and Pathway Design

The creation of the nicotinic acid framework from basic starting materials requires careful planning of reaction sequences to ensure the correct placement of functional groups.

Multi-step Organic Synthesis Sequences

The synthesis of nicotinic acid derivatives often involves a series of carefully orchestrated steps. While specific multi-step syntheses for 4-hydroxy-6-methoxynicotinic acid are not extensively detailed in the provided results, the general principles of multi-step synthesis are well-established. youtube.comlibretexts.org These intricate processes allow for the gradual construction of complex molecules from simpler, commercially available starting materials. youtube.comlibretexts.org

A general approach to synthesizing substituted nicotinic acids involves the oxidation of corresponding substituted pyridines. orgsyn.orgresearchgate.net For instance, nicotinic acid itself can be prepared through the oxidation of nicotine (B1678760) or 3-methylpyridine (B133936) using various oxidizing agents like nitric acid, potassium permanganate, or chromic acid. orgsyn.orgresearchgate.net Industrial production often relies on the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. researchgate.netmdpi.comchemicalbook.com

Enzymatic and biocatalytic methods are also emerging as greener alternatives to traditional chemical synthesis for producing nicotinic acid. frontiersin.org These methods often involve the use of microorganisms or isolated enzymes to carry out specific transformations, such as the hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid. frontiersin.org

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine (B92270) ring is a critical challenge in the synthesis of compounds like this compound. Regioselective functionalization ensures that chemical groups are introduced at specific positions.

One documented approach involves the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile in the presence of sodium methoxide. rsc.org This reaction can lead to different isomers, including 6-alkoxy-2-hydroxy- or 2-alkoxy-6-hydroxy-3-cyano-pyridines, depending on the reaction conditions, highlighting the importance of pH control in directing the regioselectivity. rsc.org The ability to control the position of substituents is crucial for the synthesis of specifically functionalized pyridines. nih.gov

Derivatization and Scaffold Modification Techniques

Modifying an existing pyridine or nicotinic acid structure is another key strategy for accessing a variety of derivatives.

Elaboration from Pyridine Precursors

The synthesis of substituted nicotinic acids frequently starts from readily available pyridine derivatives. frontiersin.orgrsc.org For example, 3-methylpyridine is a common precursor for the industrial production of nicotinic acid through oxidation. researchgate.netmdpi.com The synthesis of 6-hydroxynicotinic acid can be achieved from methyl coumalate, which is treated with ammonium (B1175870) hydroxide (B78521) followed by sodium hydroxide. orgsyn.org

The following table summarizes some common pyridine precursors and the resulting nicotinic acid derivatives:

PrecursorReagentsProduct
3-MethylpyridineOxidation (e.g., HNO₃, KMnO₄)Nicotinic Acid
5-Ethyl-2-methylpyridineOxidation (e.g., HNO₃)Nicotinic Acid
Methyl Coumalate1. NH₄OH 2. NaOH6-Hydroxynicotinic Acid
3-CyanopyridineNitrilase (e.g., from P. putida)Nicotinic Acid

This table is generated based on information from sources researchgate.netmdpi.comfrontiersin.orgorgsyn.org.

Introduction of Hydroxy and Methoxy (B1213986) Substituents

The introduction of hydroxyl and methoxy groups onto the nicotinic acid scaffold is a key step in the synthesis of the target compound. The hydroxyl group, being susceptible to various reactions, often requires protection during synthesis. nih.gov Ethers, such as methyl and benzyl (B1604629) ethers, are commonly used as protecting groups due to their stability under various reaction conditions. nih.gov The removal of these protecting groups, for example using boron tribromide for methoxy groups, yields the desired hydroxy-substituted compounds. nih.gov

The position of these substituents on the aromatic ring significantly influences the properties of the final molecule. nih.govnih.gov For instance, in a study on peptide sweeteners, the introduction of a methoxy group at the para position of a phenylalanine ring had a pronounced effect on its properties. nih.gov

Investigation of Structure Activity Relationships Sar for 4 Hydroxy 6 Methoxynicotinic Acid Analogs

Ligand-Biomacromolecule Interaction Analysis

The biological effects of a compound are predicated on its ability to interact with endogenous macromolecules such as enzymes, receptors, and other proteins. The nature and intensity of these interactions are dictated by the compound's three-dimensional structure and chemical properties.

Enzyme-Substrate Binding Dynamics

While direct enzymatic inhibition studies on 4-Hydroxy-6-methoxynicotinic acid are not extensively documented, the structural motif of a hydroxylated heterocyclic ring is present in known enzyme inhibitors. For instance, analogs such as 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of xanthine (B1682287) oxidase. nih.gov This analog demonstrates that the pyrimidine (B1678525) core can form tight binding complexes with the enzyme's active site. nih.gov

For this compound analogs, the key interacting groups would likely be the 4-hydroxyl and 3-carboxyl moieties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylate group is a potent hydrogen bond acceptor and can engage in ionic interactions. The 6-methoxy group, being bulkier, may influence the orientation of the molecule within a binding pocket. The binding dynamics would involve an initial, reversible complex formation, potentially followed by a more stable, isomerized complex, leading to effective enzyme inhibition. nih.gov

Table 1: Potential Enzyme Active Site Interactions for this compound

Molecular Moiety Potential Interaction Type Potential Amino Acid Partners
3-Carboxylic Acid Ionic Bonding, Hydrogen Bonding Arginine, Lysine, Histidine, Serine
4-Hydroxyl Group Hydrogen Bonding (Donor/Acceptor) Aspartate, Glutamate, Serine, Threonine
Pyridine (B92270) Nitrogen Hydrogen Bonding Asparagine, Glutamine
Aromatic Ring π-π Stacking, Hydrophobic Interactions Phenylalanine, Tyrosine, Tryptophan

Receptor-Ligand Interaction Specificity

Nicotinic acid itself is known to interact with specific G protein-coupled receptors, namely GPR109A (HM74A). nih.gov The acidic moiety of nicotinic acid and its analogs is crucial for this interaction, with mutagenesis studies pointing to a key arginine residue in the receptor's transmembrane domain as the recognition site. nih.gov

For analogs of this compound, the carboxylic acid at the 3-position is expected to be the primary determinant for receptor affinity. The substituents at the 4- and 6-positions would then modulate the specificity and potency. The 4-hydroxyl group could form additional hydrogen bonds within the ligand-binding pocket, potentially increasing affinity compared to unsubstituted nicotinic acid. The 6-methoxy group could either provide favorable hydrophobic interactions or cause steric hindrance, depending on the topology of the receptor's binding site. The development of both full and partial agonists for nicotinic acid receptors has been an area of active research. nih.gov

Influence of Substituent Position and Electronic Effects on Molecular Recognition

The hydroxyl group at the 4-position and the methoxy (B1213986) group at the 6-position enhance the electron density of the pyridine ring through resonance effects. This can strengthen interactions with electron-deficient regions of a binding site. Ab initio calculations on substituted benzenes have shown that electron-donating substituents can stabilize certain interaction geometries, such as edge-to-face aromatic interactions, primarily through electrostatic energy contributions. cutm.ac.in

The relative position of these substituents is also crucial. For example, in a series of hydroxy chalcone (B49325) analogs, the position of the hydroxyl group was found to be directly connected to their inhibitory activity. mdpi.com Similarly, for nicotinic acid derivatives, modifications at different positions can lead to vastly different biological outcomes, such as antioxidant or anticancer activities. nih.govresearchgate.net

Table 2: Predicted Influence of Substituents on the Activity of Nicotinic Acid Analogs

Substituent Position Electronic Effect Predicted Impact on Binding Affinity
-OH 4 Electron-Donating (Resonance), Weakly Withdrawing (Inductive) May increase affinity via hydrogen bonding.
-OCH₃ 6 Electron-Donating (Resonance), Weakly Withdrawing (Inductive) May increase affinity through hydrophobic interactions or decrease it via steric clash.
-Cl 5 Electron-Withdrawing (Inductive and Resonance) May alter ring electronics, potentially reducing or enhancing activity depending on the target.
-NO₂ 5 Strongly Electron-Withdrawing Likely to decrease the basicity of the pyridine nitrogen and may alter binding mode significantly.

Stereochemical Considerations in Biological Activity Profiling

While this compound itself is an achiral molecule, the introduction of stereocenters into its analogs can have a profound impact on their biological activity. Biological systems, being inherently chiral, often exhibit stereospecificity in their interactions with small molecules. This can affect target binding, metabolism, and transport. nih.gov

For example, if an alkyl group were introduced at a position that creates a chiral center, the resulting enantiomers could display significantly different potencies. Studies on the chiral compound acivicin (B1666538) and its derivatives have shown that only the natural (5S, αS) isomers exhibit significant antiplasmodial activity. researchgate.net This stereoselectivity was attributed not only to differences in target binding but also to stereoselective uptake by transport proteins. nih.govresearchgate.net

Therefore, when designing analogs of this compound, any modification that introduces chirality—such as the addition of a chiral side chain or the creation of a stereogenic center on the ring—would necessitate the separation and individual biological evaluation of the enantiomers or diastereomers to fully characterize the SAR.

Enzymatic Biotransformations and Metabolic Fluxes of 4 Hydroxy 6 Methoxynicotinic Acid Motifs

Microbial Metabolic Pathways and Degradation Mechanisms

Microorganisms have evolved sophisticated enzymatic machinery to utilize a vast array of organic compounds as sources of carbon and energy. The degradation of aromatic compounds, including nicotinic acid derivatives, is a key feature of these metabolic capabilities.

Reductive and Oxidative Bioconversions

Microbial biotransformation of nicotinic acid and its derivatives often involves a series of reductive and oxidative reactions. For instance, the aerobic degradation of nicotinic acid in several bacterial species commences with hydroxylation to form 6-hydroxynicotinic acid. researchgate.net This initial oxidative step is catalyzed by a molybdenum-containing hydroxylase. researchgate.net Subsequent enzymatic steps can involve both oxidation and reduction to further break down the molecule. While direct studies on 4-hydroxy-6-methoxynicotinic acid are limited, the established pathways for related compounds suggest that hydroxylation, demethylation, and subsequent ring cleavage are likely routes. The β-oxidation cycle, a fundamental process in fatty acid metabolism, has also been harnessed in microbial biotransformations to modify and degrade various acidic compounds. mdpi.com

Enzymatic Ring Cleavage and Dearomatization Processes

A critical step in the microbial degradation of aromatic compounds is the enzymatic cleavage of the stable aromatic ring. This process, known as dearomatization, is typically catalyzed by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the substrate, leading to ring fission. psu.edu For nicotinic acid derivatives, once the ring is appropriately hydroxylated, it becomes susceptible to cleavage. For example, in the degradation of nicotinic acid, 6-hydroxynicotinic acid is converted to 2,5-dihydroxypyridine, which then undergoes ring cleavage. researchgate.net This process often results in the formation of aliphatic intermediates that can be channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. psu.edu The specific enzymes and intermediates involved can vary between different microbial species.

Host-Microbe Metabolic Interplay

The metabolic activities of the gut microbiota have a profound impact on host physiology and health. nih.gov This intricate relationship, known as host-microbe metabolic interplay, involves the biotransformation of dietary components and host-derived molecules by gut microbes, producing a vast array of metabolites that can influence host metabolism and immune function. nih.govnih.gov While the direct metabolism of this compound by the gut microbiota has not been extensively studied, it is known that gut microbes can metabolize a wide range of dietary polyphenols and other aromatic compounds. rug.nl These microbial transformations can significantly alter the bioavailability and biological activity of the parent compounds. Dysbiosis, an imbalance in the gut microbial community, is associated with various metabolic diseases and can alter the metabolic landscape of the host. nih.gov

Mammalian Enzyme-Mediated Transformations

In mammals, the liver is the primary site for the metabolism of foreign compounds (xenobiotics), including those with structures similar to this compound. A variety of enzyme systems are involved in these transformations, aiming to increase their water solubility and facilitate their excretion.

Cytochrome P450-Dependent Hydroxylation and Demethylation

The cytochrome P450 (P450) superfamily of enzymes plays a crucial role in the oxidative metabolism of a wide range of substrates, including drugs and other xenobiotics. nih.gov These enzymes are involved in reactions such as hydroxylation and O-demethylation. nih.govmdpi.com For methoxylated aromatic compounds, P450 enzymes can catalyze the removal of the methyl group (O-demethylation) to form a hydroxylated metabolite. nih.gov For example, studies on methoxyflavones have shown that human P450 enzymes preferentially catalyze O-demethylation over ring hydroxylation. nih.gov Similarly, the N-demethylation of nicotine (B1678760), another pyridine (B92270) derivative, is a well-characterized P450-mediated reaction. nih.gov It is therefore highly probable that this compound would be a substrate for P450 enzymes, leading to the demethylation of the methoxy (B1213986) group to yield a dihydroxy derivative.

Natural Product Biosynthesis of Nicotinic Acid Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in the biosynthesis of a wide array of natural products. The core nicotinic acid scaffold is primarily derived from the essential amino acid L-tryptophan through a multi-step enzymatic pathway. In humans and other animals, tryptophan is converted to quinolinic acid, which then serves as the immediate precursor to nicotinic acid mononucleotide, a key intermediate in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). frontiersin.orgnih.gov Plants and some bacteria can also synthesize quinolinic acid from aspartic acid. wikipedia.org

The structural diversity of nicotinic acid-containing natural products arises from the action of various tailoring enzymes that modify the basic nicotinic acid scaffold. These modifications include hydroxylation, methylation, and the formation of more complex heterocyclic systems. While the direct biosynthetic pathway to this compound in natural products is not extensively documented, a plausible route can be postulated based on known enzymatic reactions involved in the metabolism of related compounds.

The biosynthesis would likely begin with the formation of nicotinic acid from L-tryptophan. Subsequent modifications of the nicotinic acid ring would then be carried out by specific enzymes. For instance, the hydroxylation of the nicotinic acid ring is a known biological process. In some Pseudomonas species, nicotinic acid is hydroxylated to 6-hydroxynicotinic acid by the enzyme nicotinic acid hydroxylase. nih.gov Although this hydroxylation occurs at the 6-position, it demonstrates the enzymatic potential for hydroxylating the pyridine ring of nicotinic acid. The formation of a 4-hydroxy derivative would require a different hydroxylase with specific regioselectivity for the C-4 position.

Following hydroxylation, the introduction of a methyl group at the 6-position would likely be catalyzed by an O-methyltransferase. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate hydroxyl groups. For example, nicotinate (B505614) N-methyltransferase catalyzes the methylation of the nitrogen atom of nicotinic acid. nih.govwikipedia.org While this particular enzyme acts on the nitrogen, O-methyltransferases that act on hydroxylated aromatic rings are common in natural product biosynthesis, suggesting a similar enzyme could be responsible for the 6-O-methylation of a 4,6-dihydroxynicotinic acid intermediate.

The study of complex natural products provides further insight into the enzymatic machinery available for modifying nicotinic acid-related structures. For example, the biosynthesis of the antitumor indolocarbazoles, rebeccamycin (B1679247) and staurosporine, involves the oxidative condensation of two L-tryptophan molecules to form a complex aglycone. nih.govnih.gov This intricate process, involving a cascade of oxidations, decarboxylations, and ring closures, highlights the diverse catalytic strategies employed by microorganisms to construct complex scaffolds from tryptophan-derived building blocks.

Computational Chemistry and Molecular Modeling of 4 Hydroxy 6 Methoxynicotinic Acid Systems

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to understand the electronic structure, stability, and reactivity of molecules. For compounds like 4-Hydroxy-6-methoxynicotinic acid, these studies can elucidate tautomeric forms, electron distribution, and molecular orbitals, which are fundamental to its chemical behavior and interaction with biological targets.

A key area of investigation for related hydroxypyridines is tautomerism. For instance, 4-hydroxynicotinic acid has been shown to exist in different tautomeric and polymorphic forms, including the 4-oxo-1,4-dihydropyridine-3-carboxylic acid tautomer. researchgate.netuky.edu Quantum mechanical calculations are crucial for determining the relative stability of these forms. researchgate.netuky.edu By calculating the energies of different tautomers, researchers can predict the most likely form of the molecule under various conditions. researchgate.net The addition of a methoxy (B1213986) group at the 6-position of this compound would influence the electron density of the pyridine (B92270) ring, which in turn would affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and reactivity of a molecule. nih.govnih.gov

Density Functional Theory (DFT) is a common QM method used for these types of analyses. nih.govnih.gov DFT calculations can provide detailed information on various molecular properties. For example, in studies of similar compounds, DFT has been used to analyze intramolecular interactions and correlate calculated parameters with experimental results. nih.gov

Table 1: Representative Quantum Mechanical Properties Calculated for Nicotinic Acid Analogs

Calculated PropertySignificanceTypical Method
Tautomer EnergiesPredicts the most stable form of the molecule in different environments.DFT, Hartree-Fock (HF)
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.DFT (e.g., B3LYP functional)
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.DFT
Natural Bond Orbital (NBO) AnalysisQuantifies intramolecular interactions, such as hydrogen bonding and charge transfer.NBO analysis on a QM-optimized geometry

This table is illustrative and based on typical quantum mechanical studies of related heterocyclic compounds.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its interaction with a biological target, such as an enzyme or receptor, providing insights into the stability of the compound-target complex and the nature of their interactions.

In studies of related hydroxypyridine derivatives, MD simulations have been used to investigate how these compounds bind to the active sites of enzymes like acetylcholinesterase. nih.gov These simulations can reveal the stability of the ligand within the binding pocket, often measured by the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. nih.gov A stable binding mode is typically characterized by a low and consistent RMSD value.

MD simulations also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov For example, a simulation might show the pyridine nitrogen of a nicotinic acid derivative forming a hydrogen bond with an amino acid residue in the target protein, while the ring structure engages in hydrophobic interactions with other residues. nih.gov The methoxy and hydroxyl groups of this compound would be expected to play significant roles in forming such hydrogen bonds.

Table 2: Key Parameters from Molecular Dynamics Simulations of Ligand-Target Complexes

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand in the binding site and the protein structure. nih.gov
Hydrogen Bond AnalysisTracks the formation and duration of hydrogen bonds between the ligand and the target.Identifies key interactions for binding affinity and specificity.
MM-PBSA/GBSA(Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area)Estimates the free energy of binding of the ligand to the target. dergipark.org.tr
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein that may be involved in ligand binding.

This table is based on standard outputs from MD simulation studies of protein-ligand interactions.

In Silico Prediction of Binding Modes and Affinities

In silico methods, particularly molecular docking, are used to predict how a ligand like this compound might bind to a protein's active site and to estimate the strength of this interaction (binding affinity). Molecular docking algorithms place the ligand in various orientations and conformations within the binding site and use a scoring function to rank the resulting poses.

For nicotinic acid analogs and other pharmacologically relevant molecules, docking studies are a standard computational approach. nih.govnih.gov These studies can identify key amino acid residues that interact with the ligand. nih.gov For this compound, docking could predict how the hydroxyl and carboxyl groups interact with polar residues and how the pyridine ring and methoxy group fit into hydrophobic pockets of a target protein.

While docking provides a static picture of the binding, its results are often used as the starting point for more extensive calculations like MD simulations to refine the binding pose and assess its stability. nih.govbiorxiv.org Furthermore, advanced methods like Free Energy Perturbation (FEP) can be used in conjunction with MD simulations to provide more accurate predictions of binding affinities. biorxiv.org

The binding mode of a ligand is crucial for its biological activity. Studies on nicotinic acetylcholine (B1216132) receptors, for example, have used computational models to understand how different ligands, including nicotinic acid derivatives, bind and exert their effects. nih.govscienceopen.com These studies highlight the importance of specific interactions, such as hydrogen bonds and cation-π interactions, in determining ligand binding and selectivity. scienceopen.com

Table 3: Common In Silico Methods for Binding Prediction

MethodPurposeInformation Gained
Molecular DockingPredicts the preferred orientation and conformation of a ligand in a protein's binding site.Binding pose, scoring function value (estimate of affinity), key interacting residues. nih.gov
Pharmacophore ModelingIdentifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.A 3D model of essential interactions that can be used for virtual screening.
Free Energy Perturbation (FEP)Calculates the difference in binding free energy between two ligands.Highly accurate prediction of relative binding affinities. biorxiv.org
Bayesian ModelsUses statistical methods and existing data to predict ligand binding affinities based on molecular descriptors.Predictive models for ligand affinity to specific targets. nih.gov

This table outlines common computational techniques used in drug discovery and molecular modeling.

Q & A

Q. How can computational methods enhance the study of this compound’s properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.
  • Docking Studies : Use AutoDock Vina to model binding poses with target proteins.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data to guide analog design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.